molecular formula C14H24BrNO4 B6351956 (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide;  95% CAS No. 1609400-34-1

(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide; 95%

Cat. No. B6351956
CAS RN: 1609400-34-1
M. Wt: 350.25 g/mol
InChI Key: IMQFTGDDMRQYPZ-UHFFFAOYSA-N
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Description

The compound “(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide” is a chemical with the CAS Number: 1609400-34-1 . It has a molecular weight of 350.25 . The IUPAC name for this compound is 1-methoxy-N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4.BrH/c1-10(9-16-2)15-8-11-6-7-12(17-3)14(19-5)13(11)18-4;/h6-7,10,15H,8-9H2,1-5H3;1H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

  • Receptor Design and Ion Detection : A study by Obali (2020) investigated hydroxy- and methoxy-substituted inorganic receptors for the detection of Ag+ and CN− ions in aqueous medium. These receptors, including Ru(bpy)2(4-(2-((4-(1H-imidazo-[4,5-f][1,10]phenanthrolin-2yl)benzyl)amino)ethyl)benzene-1,2-diol)](ClO4)2 (Ru1) and Ru(bpy)2(N-(4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzyl)-1-(3,4,5-trimethoxybenzyl- amine)](ClO4)2 (Ru2), demonstrated effective dual selectivities through photophysical studies. The binding stoichiometries were determined using the Job’s plot method (Obali, 2020).

  • Synthesis of Compounds with Potential Antimicrobial Properties : Avupati et al. (2013) synthesized a series of 1,3,5-triazine-Schiff base conjugates and evaluated them for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The study identified compounds with significant activity, highlighting the potential for developing new antimycobacterial agents (Avupati et al., 2013).

  • Development of Antimitotic Agents and Tubulin Inhibitors : Romagnoli et al. (2008) focused on synthesizing compounds with variations in the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus. Their research led to the identification of a potent antiproliferative agent targeting tubulin at the colchicine binding site, indicating potential applications in cancer therapy (Romagnoli et al., 2008).

  • Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanines substituted with Schiff base derivatives. These compounds exhibited high singlet oxygen quantum yield and good fluorescence properties, making them promising for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

  • Synthesis of Compounds for CNS Activity : Abo-Sier et al. (1977) explored the condensation of 3.4.5-trimethoxybenzyl chloride with various amines, leading to the synthesis of trimethoxybenzyl derivatives with potential CNS activity (Abo-Sier et al., 1977).

properties

IUPAC Name

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4.BrH/c1-10(9-16-2)15-8-11-6-7-12(17-3)14(19-5)13(11)18-4;/h6-7,10,15H,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQFTGDDMRQYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C(=C(C=C1)OC)OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide

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